molecular formula C18H19N3O5 B082553 N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide CAS No. 10329-95-0

N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide

Cat. No.: B082553
CAS No.: 10329-95-0
M. Wt: 357.4 g/mol
InChI Key: IMFASZSXAQHCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-06882961, also known as Danuglipron, is an orally administered small molecule that acts as an agonist of the human glucagon-like peptide-1 receptor. This compound has been developed by Pfizer and is primarily investigated for its potential in treating type 2 diabetes mellitus and obesity. The glucagon-like peptide-1 receptor is a well-validated target for metabolic health, and PF-06882961 aims to provide the benefits of glucagon-like peptide-1 receptor activation through an oral route, which is more convenient compared to injectable therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-06882961 involves a series of chemical reactions designed to create a molecule that can effectively activate the glucagon-like peptide-1 receptor. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of PF-06882961 is built through a series of condensation and cyclization reactions. This involves the use of various organic reagents and catalysts to form the desired molecular framework.

    Functional Group Modifications: Specific functional groups are introduced or modified to enhance the compound’s activity and bioavailability. This may include the addition of fluorine atoms, cyano groups, and other substituents.

    Purification and Isolation: The final product is purified using techniques such as chromatography and recrystallization to ensure high purity and yield.

Industrial Production Methods

Industrial production of PF-06882961 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves:

    Optimization of Reaction Conditions: Reaction conditions are optimized for large-scale production, including temperature, pressure, and solvent selection.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.

    Regulatory Compliance: The production process adheres to regulatory standards and guidelines to ensure safety and efficacy.

Chemical Reactions Analysis

Types of Reactions

PF-06882961 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and overall activity.

    Reduction: Reduction reactions can modify specific functional groups, potentially affecting the compound’s pharmacological properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, which can influence its binding affinity and efficacy.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. These products are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity.

Scientific Research Applications

PF-06882961 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model molecule to study glucagon-like peptide-1 receptor activation and its effects on metabolic pathways.

    Biology: Researchers investigate the biological effects of PF-06882961 on cellular processes, including insulin secretion and glucose metabolism.

    Medicine: PF-06882961 is being explored as a potential therapeutic agent for type 2 diabetes mellitus and obesity. .

    Industry: The compound’s potential for oral administration makes it an attractive candidate for pharmaceutical development, offering a more convenient alternative to injectable therapies.

Mechanism of Action

PF-06882961 exerts its effects by activating the glucagon-like peptide-1 receptor. This receptor is a G protein-coupled receptor that plays a crucial role in regulating glucose homeostasis. Upon activation by PF-06882961, the receptor stimulates the production of cyclic adenosine monophosphate (cAMP), leading to the following effects:

    Insulin Secretion: Increased cAMP levels promote the release of insulin from pancreatic beta cells, helping to lower blood glucose levels.

    Inhibition of Glucagon Secretion: The compound inhibits the release of glucagon, a hormone that raises blood glucose levels.

    Delayed Gastric Emptying: PF-06882961 slows down gastric emptying, which helps to reduce postprandial glucose spikes.

    Increased Satiety: The compound enhances feelings of fullness, contributing to weight loss

Comparison with Similar Compounds

PF-06882961 is unique compared to other glucagon-like peptide-1 receptor agonists due to its oral bioavailability. Similar compounds include:

    Liraglutide: An injectable glucagon-like peptide-1 receptor agonist used for type 2 diabetes mellitus and obesity.

    Semaglutide: Another injectable glucagon-like peptide-1 receptor agonist with similar applications.

    Exenatide: An injectable glucagon-like peptide-1 receptor agonist used for glycemic control in type 2 diabetes mellitus.

The primary advantage of PF-06882961 over these compounds is its oral administration, which offers greater convenience and potentially improved patient adherence .

Properties

CAS No.

10329-95-0

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

2-[1-(morpholin-4-ylmethyl)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C18H19N3O5/c22-15-6-5-14(18(25)20(15)11-19-7-9-26-10-8-19)21-16(23)12-3-1-2-4-13(12)17(21)24/h1-4,14H,5-11H2

InChI Key

IMFASZSXAQHCHV-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CN4CCOCC4

Canonical SMILES

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.